3-Fluorobenzoate

Vue d'ensemble

Description

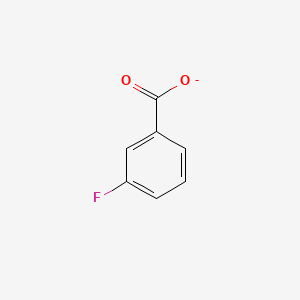

3-fluorobenzoate is a fluorobenzoate. It derives from a benzoate. It is a conjugate base of a 3-fluorobenzoic acid.

Applications De Recherche Scientifique

Environmental Biodegradation

Microbial Degradation

One of the most significant applications of 3-fluorobenzoate is its role as a substrate for microbial degradation. Research has shown that certain bacteria, particularly from the genus Sphingomonas, can utilize this compound as a sole carbon and energy source. This capability is crucial for bioremediation efforts aimed at detoxifying environments contaminated with fluorinated compounds. The degradation pathway typically involves dioxygenation reactions leading to the formation of less toxic metabolites such as 3-fluorocatechol and 2-fluoromuconic acid .

Biodegradation Pathways

The degradation of this compound occurs via two primary pathways:

- 1,2-Dioxygenation Pathway : This pathway leads to the formation of cytotoxic intermediates like 3-fluorocatechol, which can accumulate if not further metabolized.

- 1,6-Dioxygenation Pathway : In contrast, this pathway allows for complete mineralization of the compound, reducing the accumulation of toxic byproducts and enabling the organism to grow on this compound effectively .

Medicinal Chemistry

Potential Therapeutic Applications

Fluorinated compounds, including this compound, are often investigated for their medicinal properties due to their enhanced metabolic stability compared to non-fluorinated analogs. The presence of fluorine can modify the pharmacokinetics and bioavailability of drugs, making them more effective .

Case Studies in Drug Development

Recent studies have highlighted the utility of fluorinated compounds in developing novel therapeutics. For instance, modifications involving fluorobenzene derivatives have been explored for their potential as sodium channel inhibitors, which could have implications in treating neurological disorders .

Industrial Applications

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. Its derivatives are utilized in producing various agrochemicals, pharmaceuticals, and materials science applications due to their unique reactivity profiles.

Table: Industrial Applications of this compound

| Application Type | Description | Examples |

|---|---|---|

| Agrochemicals | Used in the synthesis of herbicides and pesticides | Fluoroherbicides |

| Pharmaceuticals | Intermediate in drug synthesis | Sodium channel inhibitors |

| Material Science | Component in polymer production | Fluorinated polymers |

Propriétés

IUPAC Name |

3-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNBDFWNYRNIBH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FO2- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178323 | |

| Record name | Benzoic acid, 3-fluoro-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2365-28-8 | |

| Record name | Benzoic acid, 3-fluoro-, ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002365288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-fluoro-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.